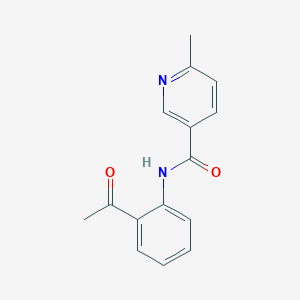
N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide, also known as A-366, is a chemical compound that has been studied for its potential use as a tool compound in scientific research. A-366 has been found to be a potent and selective inhibitor of the histone lysine methyltransferase SETD8, which plays a key role in the regulation of gene expression. The inhibition of SETD8 by A-366 has been shown to have a range of effects on cellular processes, making it a promising target for further research.
作用機序
N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide acts as a competitive inhibitor of SETD8, binding to the enzyme's active site and preventing the methylation of histone H4 at lysine 20 (H4K20). This inhibition of SETD8 activity has been shown to have a range of effects on cellular processes, including the regulation of gene expression and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The inhibition of SETD8 by N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects. These include the regulation of cell growth and differentiation, the induction of apoptosis in cancer cells, and the modulation of gene expression. N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide has also been shown to have potential as a therapeutic agent for cancer, due to its ability to induce apoptosis in cancer cells.
実験室実験の利点と制限
N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide has several advantages as a tool compound for scientific research. These include its high potency and selectivity for SETD8, as well as its ability to inhibit the enzyme in vivo. However, there are also some limitations to the use of N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide in lab experiments, including its cost and the need for careful optimization of experimental conditions to achieve consistent results.
将来の方向性
There are several potential future directions for research on N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide and its role in cellular processes. These include studies of its effects on other histone methyltransferases, as well as investigations of its potential as a therapeutic agent for cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide and its effects on gene expression and cellular processes.
合成法
The synthesis of N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide involves several steps, beginning with the reaction of 2-acetylphenylboronic acid with 6-methyl-3-pyridinecarboxaldehyde in the presence of a palladium catalyst. The resulting intermediate is then reacted with a secondary amine to form the final product, N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide. This synthesis method has been optimized to yield high purity N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide with good yields.
科学的研究の応用
N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide has been used in a range of scientific research applications, including studies of gene expression, cancer biology, and epigenetics. The inhibition of SETD8 by N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide has been shown to have a range of effects on cellular processes, including the regulation of cell growth and differentiation, and the induction of apoptosis in cancer cells. N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide has also been used to study the role of SETD8 in the regulation of gene expression, and its potential as a therapeutic target for cancer.
特性
IUPAC Name |
N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-7-8-12(9-16-10)15(19)17-14-6-4-3-5-13(14)11(2)18/h3-9H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPSZYOWPHGXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetylphenyl)-6-methylpyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

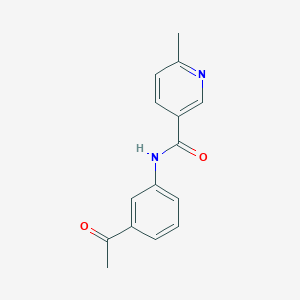

![N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457974.png)
![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7457980.png)
![2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7457985.png)
![1-benzyl-N-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7457993.png)

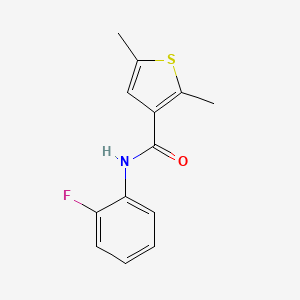

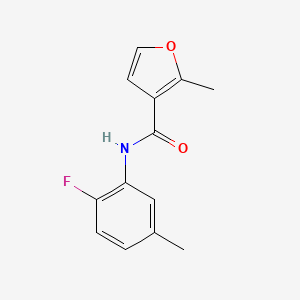
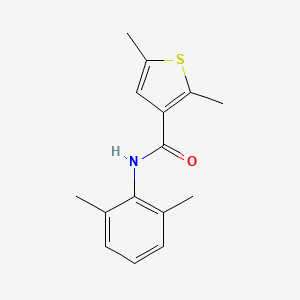
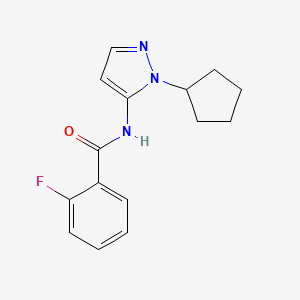
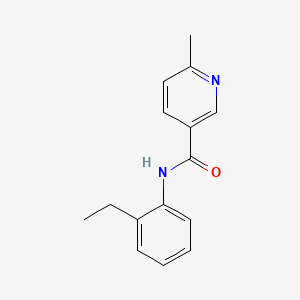
![[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7458052.png)